2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, thiophene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures and subsequent coupling reactions. Common synthetic routes include:
Formation of the Phenoxy Moiety: This can be achieved through the etherification of 4-ethylphenol with an appropriate halide.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Thiophene Derivative Preparation: Thiophene derivatives are often synthesized through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenoxy and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to the presence of bioactive moieties like pyrazole and thiophene.
Materials Science: The compound can be used in the development of organic semiconductors and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring suggests potential inhibition of enzymes like cyclooxygenase, while the thiophene moiety could interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
2-(4-ETHYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to its combination of phenoxy, thiophene, and pyrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C18H19N3O2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-2-14-5-7-15(8-6-14)23-13-18(22)20-17-9-10-19-21(17)12-16-4-3-11-24-16/h3-11H,2,12-13H2,1H3,(H,20,22) |
InChI Key |
CTXWOKCNIGVXPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3 |
Origin of Product |
United States |
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